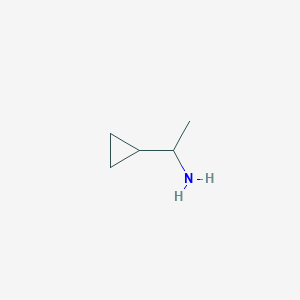

1-Cyclopropylethanamine

Description

Properties

IUPAC Name |

1-cyclopropylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCXVGWKYIDNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Mechanism of 1-Cyclopropylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropylethanamine is a key building block in medicinal chemistry, valued for the unique conformational and electronic properties imparted by its cyclopropyl moiety. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, with a focus on reaction mechanisms, experimental protocols, and comparative analysis of quantitative data. The core methodologies discussed include reductive amination of cyclopropyl methyl ketone, the Leuckart-Wallach reaction, Hofmann and Curtius rearrangements of corresponding amide and carboxylic acid precursors, and the reduction of cyclopropyl methyl ketone oxime. This document aims to equip researchers and drug development professionals with the detailed knowledge required for the efficient and selective synthesis of this important amine.

Introduction

The synthesis of chiral amines is a cornerstone of pharmaceutical development, with a significant number of active pharmaceutical ingredients (APIs) incorporating these structural motifs. This compound, in particular, has garnered attention due to the presence of the cyclopropyl group, which can enhance metabolic stability, binding affinity, and potency of drug candidates. This guide delves into the primary synthetic strategies for obtaining this compound, providing a detailed examination of the underlying chemical principles and practical execution.

Synthetic Routes and Mechanisms

Several synthetic pathways have been established for the preparation of this compound. The choice of method often depends on factors such as desired stereochemistry, scale of synthesis, and availability of starting materials.

Reductive Amination of Cyclopropyl Methyl Ketone

Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds.[1] In the context of this compound synthesis, this involves the reaction of cyclopropyl methyl ketone with an amine source, followed by the reduction of the in situ-formed imine intermediate.

Mechanism:

The reaction proceeds in two main stages:

-

Imine Formation: The nitrogen atom of the amine nucleophilically attacks the carbonyl carbon of cyclopropyl methyl ketone, forming a hemiaminal intermediate. Subsequent dehydration, often catalyzed by mild acid, yields an imine (or iminium ion).[1]

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a reducing agent.[1]

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium cyanoborohydride is particularly effective as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH, allowing for the efficient in situ formation and reduction of the imine.[2]

Asymmetric Reductive Amination:

For the synthesis of enantiomerically pure this compound, a crucial requirement for many pharmaceutical applications, asymmetric reductive amination is employed. This is often achieved through the use of a chiral auxiliary, such as a chiral amine, which reacts with the ketone to form a diastereomeric imine intermediate. Subsequent reduction and removal of the auxiliary yield the desired chiral amine.

A scalable process for non-racemic this compound has been developed utilizing (S)-(-)-α-phenylethylamine as a chiral auxiliary.[3] The process involves the condensation of cyclopropyl methyl ketone with the chiral amine, followed by reduction and debenzylation.[3]

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a specific type of reductive amination that utilizes formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[4][5] This method typically requires high temperatures (120-185 °C).[4]

Mechanism:

The reaction is believed to proceed through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid or formate.[6] When formamide is used, it can act as the ammonia source upon decomposition. The initial product is often the N-formyl derivative of the amine, which requires a subsequent hydrolysis step to yield the free amine.[5] While a classic method, the high reaction temperatures can be a limitation. However, modern variations using microwave irradiation or catalytic systems can lead to higher yields under milder conditions.[5]

Hofmann Rearrangement of 2-Cyclopropylpropanamide

The Hofmann rearrangement provides a route to primary amines with one fewer carbon atom than the starting amide.[7] For the synthesis of this compound, the precursor would be 2-cyclopropylpropanamide.

Mechanism:

The reaction is initiated by the treatment of the primary amide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide). This generates an N-haloamide intermediate which, upon deprotonation, rearranges to an isocyanate with the loss of the halide ion.[7] The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[8]

Curtius Rearrangement of 2-Cyclopropylpropanoic Acid

Similar to the Hofmann rearrangement, the Curtius rearrangement produces a primary amine with one less carbon atom, starting from a carboxylic acid.[9] The synthesis of this compound via this route would begin with 2-cyclopropylpropanoic acid.

Mechanism:

The carboxylic acid is first converted to an acyl azide. This is typically achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA).[10][11] Upon heating, the acyl azide undergoes a concerted rearrangement with the loss of nitrogen gas to form an isocyanate.[9] The isocyanate can then be hydrolyzed to the primary amine via a carbamic acid intermediate.[10][11] A key advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of configuration.[10]

Reduction of Cyclopropyl Methyl Ketone Oxime

An alternative two-step approach involves the initial conversion of cyclopropyl methyl ketone to its corresponding oxime, followed by reduction to this compound.

Mechanism:

-

Oximation: Cyclopropyl methyl ketone is reacted with hydroxylamine (usually as hydroxylamine hydrochloride with a base to liberate the free hydroxylamine) to form cyclopropyl methyl ketone oxime.[12]

-

Reduction: The C=N bond of the oxime is then reduced to a C-N single bond. Various reducing agents can be employed for this step, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni), or sodium in ethanol.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the different synthetic routes to this compound.

Table 1: Reductive Amination of Cyclopropyl Methyl Ketone

| Amine Source | Reducing Agent / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) | Reference |

| (S)-(-)-α-phenylethylamine | Ti(OiPr)₄, then NaBH₄ | THF | 70 | 3 | 61 (of diastereomeric salt) | 99.8% | [3] |

| Aqueous Ammonia | Fe/(N)SiC, H₂ (6.5 MPa) | Water | 140 | 20 | up to 89 (for analogous ketones) | N/A | [13] |

| Aqueous Ammonia | Co particles, H₂ (1-10 bar) | - | 80 | - | >99 (for analogous ketones) | N/A | [2] |

| Ammonia (in MeOH) | Ni/MFM-300(Cr), H₂ (5 bar) | MeOH | 160 | 18 | >90 (for analogous ketones) | N/A | [14] |

Table 2: Leuckart-Wallach Reaction of Cyclopropyl Methyl Ketone

| Reagents | Temp. (°C) | Time (h) | Yield (%) | Notes | Reference |

| Ammonium formate | 160-170 | 4-15 | Generally good yields reported for analogous ketones | Yields are sensitive to temperature and reaction time. | [15] |

| Formamide | >165 | - | Lower yields than ammonium formate | Yields can be improved with catalysts like MgCl₂. | [4] |

Table 3: Hofmann and Curtius Rearrangements

| Reaction | Starting Material | Key Reagents | Yield (%) | Notes | Reference |

| Hofmann Rearrangement | Cyclopropyl amides | Electro-induced (e⁻, Br⁻) | 23-94 (for various cyclopropyl amides) | Yields vary with substrate structure. | [11] |

| Curtius Rearrangement | Carboxylic acids | DPPA, Et₃N, then trapping agent | 75 (for a model system) | General procedure for conversion to carbamates. | [10] |

Table 4: Reduction of Cyclopropyl Methyl Ketone Oxime

| Oximation Reagents | Reduction Reagents | Yield (%) | Notes | Reference |

| NH₂OH·HCl, Sodium Acetate | Not specified | Not specified | Detailed protocol for oxime synthesis provided. | [16] |

| NH₂OH·HCl, Pyridine | Not specified | Not specified | Alternative base for oximation. | [17] |

Experimental Protocols

Scalable Asymmetric Synthesis of (S)-1-Cyclopropylethanamine via Reductive Amination

This protocol is adapted from a patented scalable synthesis.[3]

Step 1: Condensation and Reduction

-

To a stirred mixture of (S)-(-)-α-phenylethylamine (100 g) and cyclopropyl methyl ketone (72.9 g) in THF (200 mL) at room temperature, add Ti(OiPr)₄ (249 g) over 30 minutes.

-

Heat the mixture to 70 °C and maintain for 3 hours.

-

Cool the mixture to 0 °C and add NaBH₄ (18.8 g).

-

Stir the suspension at 0 °C for 1 hour.

-

Slowly add EtOH (200 mL) and stir for an additional hour.

-

Add THF (500 mL) and celite (60 g), then quench the reaction with water (100 mL).

-

Stir the suspension at 25 °C for 1 hour, then add 40 wt% aqueous NaOH (200 g).

-

Filter the mixture and wash the filter cake with THF (2 x 200 mL). The filtrate contains the diastereomeric secondary amine.

Step 2: Diastereomeric Salt Formation and Resolution

-

To the solution of the secondary amine, add (R)-mandelic acid (106.7 g) and stir for 1 hour at room temperature.

-

Concentrate the mixture to approximately 350 mL and add EtOH (215 mL).

-

Heat to reflux and slowly add MTBE (900 mL) over 1 hour.

-

Stir at reflux for 1 hour, then cool to 5 °C.

-

Filter the precipitate and wash with a mixture of EtOH (30 mL) and MTBE (90 mL).

-

Dry the solid and recrystallize from MTBE/EtOH to yield the resolved diastereomeric salt (102.2 g, 61% yield, 99.8% ee).

Step 3: Debenzylation

The final step, debenzylation to yield (S)-1-cyclopropylethanamine, would typically be carried out via catalytic hydrogenation (e.g., H₂/Pd-C), although specific conditions for this step were not detailed in the provided reference.

General Procedure for Curtius Rearrangement

This is a general protocol that can be adapted for the synthesis of this compound from 2-cyclopropylpropanoic acid.[10]

-

To a stirred solution of 2-cyclopropylpropanoic acid (1.0 eq) in toluene, add triethylamine (3.0 eq) and diphenylphosphoryl azide (DPPA) (1.5 eq) at room temperature.

-

Stir the mixture for 30 minutes, then heat at reflux for 2 hours to form the isocyanate.

-

Cool the solution to room temperature.

-

To hydrolyze the isocyanate to the amine, carefully add water and continue stirring until the reaction is complete (monitoring by TLC or GC-MS is recommended). Acidic or basic workup may be required to isolate the free amine.

Mandatory Visualizations

Reaction Mechanisms

Caption: Mechanism of Reductive Amination.

Caption: Mechanism of Hofmann Rearrangement.

Caption: Mechanism of Curtius Rearrangement.

Experimental Workflow

Caption: Experimental Workflow for Asymmetric Synthesis.

Conclusion

The synthesis of this compound can be achieved through several effective methodologies, with reductive amination of cyclopropyl methyl ketone being the most direct and versatile approach. For the production of enantiomerically pure material, crucial for pharmaceutical applications, asymmetric reductive amination using a chiral auxiliary has been demonstrated as a scalable and highly selective process. Alternative routes such as the Leuckart-Wallach reaction, Hofmann rearrangement, and Curtius rearrangement offer viable, albeit sometimes more demanding, pathways. The choice of synthetic strategy will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and stereochemical purity. This guide provides the foundational knowledge for making informed decisions in the synthesis of this valuable chemical building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 10. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 11. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. benchchem.com [benchchem.com]

- 13. d-nb.info [d-nb.info]

- 14. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Cyclopropylethanamine (CAS No: 1621-24-5), a primary amine of significant interest in medicinal chemistry and organic synthesis. This document collates available data on its physical and chemical characteristics, including molecular structure, boiling point, density, pKa, and solubility. Furthermore, this guide discusses its known biological activities, particularly its role as a structural motif in enzyme inhibitors. Detailed experimental protocols for the determination of key properties and visualizations of relevant chemical pathways are provided to support researchers in their understanding and application of this compound.

Introduction

This compound, also known as α-methylcyclopropanemethanamine, is a valuable building block in the synthesis of pharmacologically active compounds. Its unique structural feature, the cyclopropyl group, imparts specific conformational rigidity and electronic properties that can enhance metabolic stability and binding affinity to biological targets. This guide aims to be a centralized resource for professionals working with this amine, offering a detailed examination of its physicochemical profile.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. It is important to note that while some data is experimentally derived, other values are predicted from computational models and should be considered with this in mind.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₁N | --INVALID-LINK--[1] |

| Molecular Weight | 85.15 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1621-24-5 | --INVALID-LINK--[1] |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Boiling Point | 90-92 °C | --INVALID-LINK-- |

| 102.6 ± 8.0 °C at 760 mmHg (Predicted) | --INVALID-LINK--[2] | |

| Density | 0.920 g/cm³ (Predicted) | --INVALID-LINK-- |

| 0.9 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK--[2] | |

| Index of Refraction | 1.487 (Predicted) | --INVALID-LINK--[2] |

Chemical and Solubility Properties

| Property | Value | Source |

| pKa | 10.87 ± 0.29 (Predicted) | --INVALID-LINK-- |

| Solubility in Water | 20 g/L at 25 °C | --INVALID-LINK-- |

| Miscible with water | --INVALID-LINK-- | |

| LogP | 0.58 (Predicted) | --INVALID-LINK--[2] |

| Vapor Pressure | 33.4 ± 0.2 mmHg at 25°C (Predicted) | --INVALID-LINK--[2] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl chain protons and the cyclopropyl ring protons. The chemical shifts are influenced by the electron-withdrawing effect of the amine group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C-N bonds of the primary amine, as well as C-H bonds of the alkyl and cyclopropyl groups. A general procedure for obtaining an IR spectrum of a liquid sample is provided in the experimental protocols section.[3]

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be indicative of the structure, with potential cleavage at the C-C bond adjacent to the amine and within the cyclopropyl ring.

Synthesis

A common synthetic route to 1-cyclopropylethylamine involves the reductive amination of cyclopropyl methyl ketone. A scalable synthesis for optically active 1-cyclopropylalkyl-1-amines has been developed using inexpensive starting materials like cyclopropyl methyl ketone and S-(−)-α-phenylethylamine, making it suitable for industrial processes.[4]

Another approach involves the Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid.[5] This method provides a scalable route to the corresponding amine hydrochloride.[5]

Biological Activity and Significance

The cyclopropylamine moiety is a key pharmacophore in a variety of biologically active molecules. It is a well-known mechanism-based inhibitor of monoamine oxidases (MAO) and cytochrome P450 enzymes.[6]

Enzyme Inhibition

Cyclopropylamines can act as irreversible inhibitors of flavin-dependent enzymes like MAO. The mechanism involves the oxidation of the amine, leading to the opening of the strained cyclopropyl ring and subsequent covalent modification of the enzyme's flavin cofactor.[6] This inhibitory action makes cyclopropylamine derivatives potential therapeutic agents for depression and other neurological disorders.

Drug Design and Metabolism

The inclusion of a cyclopropyl group in drug candidates can enhance metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] However, the oxidation of the cyclopropylamine moiety itself can lead to the formation of reactive metabolites, which has been implicated in the hepatotoxicity of some drugs, such as trovafloxacin.[7][8] This dual role of the cyclopropylamine group highlights the importance of careful structural design and metabolic profiling in drug development.

Compounds containing cyclopropane rings have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[9][10]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

-

Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of Solubility

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: Choose a range of solvents (e.g., water, ethanol, dichloromethane).

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation: Allow any undissolved solute to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Determine the concentration of the dissolved amine in the supernatant using a suitable analytical technique, such as gas chromatography (GC) with a calibrated standard curve.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:1621-24-5 | Chemsrc [chemsrc.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 5. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]

Spectroscopic Profile of 1-Cyclopropylethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclopropylethanamine (CAS No. 1621-24-5). Due to the limited availability of experimentally derived spectra in publicly accessible databases, this document presents a combination of predicted data from reliable sources and expected spectroscopic characteristics based on the analysis of analogous compounds. The information herein is intended to support research, development, and quality control activities involving this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₁₁N[1]

-

Molecular Weight: 85.15 g/mol [1]

-

Exact Mass: 85.089149355 Da[1]

-

SMILES: CC(C1CC1)N[1]

-

InChI: InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~1.71 | Multiplet | 4 | Cyclopropyl CH₂ |

| ~1.47 | Multiplet | 1 | Cyclopropyl CH |

| ~1.25 | Doublet | 3 | Methyl CH₃ |

| ~3.20 | Quartet | 1 | Ethanaminyl CH |

| Variable | Broad Singlet | 2 | Amine NH₂ |

Predicted data sourced from the Human Metabolome Database (HMDB).[2] Note: The chemical shift of the amine protons (NH₂) is highly dependent on the solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~55 | Ethanaminyl CH |

| ~20 | Methyl CH₃ |

| ~15 | Cyclopropyl CH |

| ~5 | Cyclopropyl CH₂ |

Note: This data is based on typical chemical shifts for similar structures and predictions.

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Mode | Intensity |

| 3300-3500 | N-H Stretch (asymmetric and symmetric) | Medium, Sharp (typically two bands for primary amines) |

| 2850-2960 | C-H Stretch (aliphatic) | Strong |

| ~3080 | C-H Stretch (cyclopropyl) | Medium |

| 1590-1650 | N-H Bend (scissoring) | Medium |

| 1000-1250 | C-N Stretch | Medium |

| 650-900 | N-H Wag | Broad, Strong |

Note: These are characteristic infrared absorption frequencies for primary amines and cyclopropyl groups.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 85 | Moderate | [M]⁺ (Molecular Ion) |

| 84 | Moderate | [M-H]⁺ |

| 70 | High | [M-CH₃]⁺ (α-cleavage) |

| 44 | Base Peak | [CH(NH₂)=CH₂]⁺ (α-cleavage with rearrangement) |

| 41 | High | [C₃H₅]⁺ (Cyclopropyl cation) |

Note: The fragmentation pattern is predicted based on the typical behavior of primary amines under electron ionization, which often involves α-cleavage. The molecular ion is expected to have an odd mass, consistent with the nitrogen rule for compounds containing a single nitrogen atom.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using a non-deuterated solvent for reference.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Record the spectrum on the same spectrometer.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Acquire the spectrum with a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for salts): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Obtain the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) into a GC equipped with a suitable capillary column (e.g., a non-polar stationary phase). The GC will separate the compound before it enters the mass spectrometer.

-

-

Ionization:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 10 to 200 amu.

-

Identify the molecular ion peak and the major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

The Rising Profile of 1-Cyclopropylethanamine Derivatives in Therapeutic Research: An In-depth Technical Guide

For Immediate Release

In the ever-evolving landscape of drug discovery, the unique structural and electronic properties of the cyclopropyl group have positioned it as a privileged motif in medicinal chemistry. This guide delves into the burgeoning field of 1-cyclopropylethanamine derivatives, offering a comprehensive overview of their biological activities, with a particular focus on their anticancer, central nervous system (CNS), and antimicrobial applications. This technical document is tailored for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to facilitate further exploration and application of this promising class of compounds.

The incorporation of a cyclopropane ring into drug candidates can significantly enhance metabolic stability, binding affinity, and potency, while reducing off-target effects.[1] The this compound scaffold, in particular, has emerged as a versatile backbone for the design of novel therapeutic agents across diverse disease areas.

Anticancer Activity: Targeting Epigenetic Regulation through LSD1 Inhibition

A significant body of research has highlighted the potential of this compound derivatives, specifically arylcyclopropylamines, as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1).[2] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby modulating gene expression.[3][4] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][5]

Arylcyclopropylamine derivatives act as mechanism-based inhibitors of LSD1. The enzyme oxidizes the amine, leading to the opening of the cyclopropyl ring. This generates a reactive intermediate that forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor, resulting in irreversible inactivation of the enzyme.[1]

Quantitative Analysis of LSD1 Inhibition

The inhibitory potency of a series of arylcyclopropylamine derivatives against human LSD1 has been extensively evaluated. The following table summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds, showcasing the structure-activity relationships (SAR) within this class.

| Compound ID | Structure | LSD1 IC50 (µM) | Reference |

| 1 | N-((1R,2S)-2-phenylcyclopropyl)-4-((3-oxo-3-(piperidin-1-yl)propyl)amino)benzamide | 0.52 | [6] |

| 2 | N-((1s,2R)-2-(4-hydroxyphenyl)cyclopropyl)-4-((E)-3-oxobut-1-en-1-yl)benzamide | 1.8 | [6] |

| 3 | trans-2-phenylcyclopropylamine (Tranylcypromine) | >200 | [1] |

| 4 | N-((1R,2S)-2-(4-fluorophenyl)cyclopropyl)methanamine | 188 | [7] |

| 5 | A series of 18 cyclopropylamine-containing cyanopyrimidines | 1.80 - 6.08 | [6] |

Experimental Protocols

LSD1 Inhibition Assay: The inhibitory activity of the compounds against LSD1 is typically determined using an Amplex Red-based enzymatic assay. The assay measures the production of hydrogen peroxide, a byproduct of the LSD1-catalyzed demethylation reaction.

-

Reagents: Human recombinant LSD1, horseradish peroxidase (HRP), Amplex Red, and a suitable substrate (e.g., dimethylated histone H3 peptide).

-

Procedure:

-

The test compound is pre-incubated with LSD1 in a buffer solution.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The fluorescence of resorufin, the product of Amplex Red oxidation by H2O2 in the presence of HRP, is measured using a fluorescence plate reader.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.[8]

-

Cell Viability Assay: The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using the sulforhodamine B (SRB) assay.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

The cells are then fixed with trichloroacetic acid.

-

The fixed cells are stained with SRB dye.

-

The protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is measured at a specific wavelength (e.g., 510 nm) to determine cell viability.[6]

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of LSD1 inhibition by arylcyclopropylamines and a typical workflow for their evaluation.

References

- 1. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

Chiral Resolution of (R/S)-1-Cyclopropylethanamine: An In-depth Technical Guide

Introduction

1-Cyclopropylethanamine is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. The biological activity of these molecules is often enantiomer-dependent, making the preparation of enantiomerically pure forms of this compound a critical step. This technical guide provides an in-depth overview of the primary methods for the chiral resolution of racemic (R/S)-1-Cyclopropylethanamine, including diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable resolution strategy.

Diastereomeric Salt Resolution

Diastereomeric salt resolution is a classical and industrially scalable method for separating enantiomers.[1][2] This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1] The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.[3]

Resolution with (R)-Mandelic Acid

A scalable and effective method for the resolution of (R/S)-1-Cyclopropylethanamine employs (R)-mandelic acid as the resolving agent. This process has been demonstrated to produce (S)-1-Cyclopropylethanamine with high enantiomeric purity.

Experimental Protocol:

-

Salt Formation: A solution of (R/S)-1-Cyclopropylethanamine is charged with (R)-mandelic acid and stirred at room temperature for one hour.

-

Crystallization: The mixture is concentrated, and ethanol (EtOH) is added. The solution is heated to reflux, and methyl tert-butyl ether (MTBE) is slowly added over one hour. The mixture is stirred at reflux for an additional hour and then cooled to 5°C to facilitate precipitation.

-

Isolation and Recrystallization: The precipitate is filtered and washed with a mixture of EtOH and MTBE. The collected solid is then recrystallized from an MTBE/EtOH mixture to yield the diastereomerically pure salt.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base, such as aqueous sodium hydroxide, to liberate the free (S)-1-Cyclopropylethanamine.

Quantitative Data:

| Resolving Agent | Target Enantiomer | Yield | Enantiomeric Excess (ee) |

| (R)-Mandelic Acid | (S)-1-Cyclopropylethanamine | 61% | 99.8% |

Table 1: Quantitative data for the chiral resolution of (R/S)-1-Cyclopropylethanamine using (R)-mandelic acid.

General Protocol with Tartaric Acid Derivatives

Tartaric acid and its derivatives are widely used as resolving agents for primary amines.[4][5] The following is a general protocol that can be adapted for the resolution of (R/S)-1-Cyclopropylethanamine.

Experimental Protocol:

-

Dissolution: Dissolve the racemic amine in a suitable solvent such as methanol or ethanol, with gentle heating if necessary.[4] In a separate vessel, dissolve an equimolar or sub-stoichiometric amount of the chiral tartaric acid derivative (e.g., (+)-Di-p-toluoyl-D-tartaric acid) in the same solvent.[4]

-

Salt Formation and Crystallization: Slowly add the resolving agent solution to the amine solution with continuous stirring.[4] Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[5]

-

Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the solution is basic (pH > 10).[4] Extract the liberated amine with an organic solvent (e.g., dichloromethane or diethyl ether), dry the organic layer, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.[3][4]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture.[6] For primary amines, lipases, particularly Candida antarctica Lipase B (CALB), are commonly employed to catalyze the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[7][8]

Experimental Protocol:

-

Reaction Setup: In a suitable vessel, dissolve (R/S)-1-Cyclopropylethanamine in a non-polar organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether).

-

Enzyme and Acyl Donor Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin), to the solution. Add an acylating agent, such as ethyl acetate or isopropyl 2-ethoxyacetate.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 40-50°C). Monitor the progress of the reaction by chiral chromatography (HPLC or GC) to determine the conversion and enantiomeric excess of both the remaining amine and the formed amide.

-

Work-up and Separation: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme. The unreacted amine and the acylated product can then be separated by standard methods such as column chromatography or extraction. The free amine can be recovered from the amide by hydrolysis.

Expected Outcome:

Based on the known selectivity of CALB for many primary amines, it is anticipated that the (R)-enantiomer will be preferentially acylated, leaving the (S)-enantiomer as the unreacted amine.

| Enzyme | Acyl Donor | Solvent | Temperature | Expected Products |

| Candida antarctica Lipase B (immobilized) | Ethyl Acetate | Toluene | 40-50°C | (S)-1-Cyclopropylethanamine and (R)-N-(1-Cyclopropylethyl)acetamide |

Table 2: Representative conditions for the enzymatic kinetic resolution of (R/S)-1-Cyclopropylethanamine.

Chromatographic Separation

Direct separation of enantiomers by chromatography, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique.[1][9] This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Supercritical Fluid Chromatography (SFC)

SFC is often preferred for preparative chiral separations due to its speed and reduced solvent consumption.[9] For primary amines, polysaccharide-based and crown ether-derived CSPs are commonly used.[1][9]

Representative Experimental Protocol:

-

Column: A chiral stationary phase suitable for primary amines, such as a cyclofructan-based CSP (e.g., CF6-P) or a crown ether-based CSP (e.g., Crownpak® CR-I (+)).[1][9]

-

Mobile Phase: A mixture of supercritical CO2 and a polar organic modifier, typically methanol or ethanol.[10][11]

-

Additives: To improve peak shape and selectivity, additives are often necessary. For polysaccharide-based CSPs, a combination of a weak acid (e.g., trifluoroacetic acid) and a weak base (e.g., triethylamine) is common.[10] For crown ether phases, an acidic mobile phase is required.[1]

-

Detection: UV detection is typically used.

-

Flow Rate and Back Pressure: These parameters are optimized to achieve the best balance of resolution and analysis time.[11]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile tool for both analytical and preparative enantioseparations. A wide variety of CSPs are commercially available.

Representative Experimental Protocol:

-

Column: A polysaccharide-based CSP (e.g., Chiralpak® or Chiralcel® series) is a good starting point for screening.[12]

-

Mobile Phase (Normal Phase): A mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol. A basic additive (e.g., 0.1% diethylamine) is crucial to prevent peak tailing of the amine.[12]

-

Mobile Phase (Polar Organic Mode): Acetonitrile with a small amount of methanol or ethanol can also be effective.[12]

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min for analytical scale.

-

Detection: UV detection.

Data Presentation:

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Additives |

| SFC | Cyclofructan-based or Crown ether-based | CO2 / Methanol | Trifluoroacetic acid / Triethylamine |

| HPLC | Polysaccharide-based (e.g., Chiralpak®) | Hexane / Isopropanol | Diethylamine |

Table 3: Recommended starting conditions for the chromatographic separation of (R/S)-1-Cyclopropylethanamine.

Conclusion

The chiral resolution of (R/S)-1-Cyclopropylethanamine can be effectively achieved through several methods. Diastereomeric salt resolution with (R)-mandelic acid offers a proven, scalable, and high-yielding process for obtaining the (S)-enantiomer in high purity. Enzymatic kinetic resolution, likely with Candida antarctica Lipase B, presents a highly selective biocatalytic alternative. For both analytical and preparative scale separations, chiral chromatography, particularly SFC, provides a rapid and efficient means of direct enantiomer separation. The choice of the optimal method will depend on factors such as the desired scale of production, required enantiomeric purity, and available equipment. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully resolve (R/S)-1-Cyclopropylethanamine for their specific applications.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Stability and Degradation Pathways of 1-Cyclopropylethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylethanamine is a primary aliphatic amine featuring a cyclopropyl moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and drug development, contributing to the potency and metabolic stability of various drug candidates. Understanding the stability and degradation pathways of this amine is crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and formulated drug products. This guide provides a comprehensive overview of the stability profile of this compound, its potential degradation pathways under various stress conditions, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

While specific, comprehensive public data on the stability of this compound is limited, its chemical behavior can be inferred from the general properties of primary aliphatic amines and compounds containing a cyclopropyl group. The primary amine group is basic and nucleophilic, making it susceptible to oxidation and reactions with acids. The cyclopropyl ring, a strained three-membered ring, can influence the molecule's reactivity and metabolic pathways.

Stability Profile and Storage

Proper storage and handling are paramount to maintaining the integrity of this compound.

Recommended Storage Conditions:

-

Temperature: To minimize volatility and potential degradation, it is advisable to store this compound in a cool environment, generally below 30°C (86°F).

-

Moisture: Being an amine, it is hygroscopic and can absorb moisture from the air. Therefore, it should be stored in a dry environment, in tightly sealed containers, potentially with the use of desiccants.

-

Inert Atmosphere: For long-term storage, particularly of the free base, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Potential Degradation Pathways

Based on the chemical nature of this compound and studies on analogous compounds, several degradation pathways can be postulated under forced degradation conditions.

Hydrolytic Degradation

Primary amines are generally stable to hydrolysis under neutral conditions. However, the cyclopropyl amine moiety can be susceptible to hydrolytic degradation under high pH (basic) conditions. This degradation pathway can be significant for the long-term stability of drug products.[1]

Oxidative Degradation

Primary amines are susceptible to oxidation. The nitrogen atom can be oxidized to form various products. Common oxidizing agents that can induce degradation include peroxides, atmospheric oxygen, and metal ions. The mechanism often involves an electron transfer to form reactive intermediates. Potential oxidative degradation products could include N-oxides and hydroxylamines.

Photolytic Degradation

Although aliphatic amines do not absorb UV-Vis light in the tropospheric range and are not expected to undergo direct photolysis, photosensitized degradation can occur in the presence of other chromophoric molecules.[2] The degradation pathway would likely involve the formation of radical species.

Thermal Degradation

While specific data on the thermal decomposition of this compound is not available, aliphatic amines can undergo thermal degradation at elevated temperatures. The degradation pathway and products would depend on the specific conditions. For some cyclopropane derivatives, thermal decomposition can involve ring-opening reactions.

Data Presentation: Quantitative Stability Data (Illustrative)

As specific quantitative stability data for this compound is not publicly available, the following tables are illustrative examples of how such data would be presented. These tables summarize potential outcomes of forced degradation studies.

Table 1: Illustrative Forced Degradation of this compound

| Stress Condition | % Degradation (Illustrative) | Major Degradation Products (Postulated) |

| Acidic | ||

| 0.1 N HCl, 60°C, 24h | < 5% | Salt formation, minimal degradation |

| Basic | ||

| 0.1 N NaOH, 60°C, 24h | 15-25% | Hydrolytic ring-opened products |

| Oxidative | ||

| 3% H₂O₂, RT, 24h | 10-20% | N-oxide, Hydroxylamine derivatives |

| Thermal | ||

| 80°C, 48h | 5-10% | Ring-opened isomers, oligomers |

| Photolytic | ||

| ICH Q1B, solid state | < 2% | Not significant |

| ICH Q1B, solution | 2-8% | Photolytic adducts |

Table 2: Illustrative Stability of this compound under Accelerated Storage Conditions (ICH Q1A)

| Condition | Time Point | Assay (% of Initial) | Total Impurities (%) |

| 40°C / 75% RH | 1 Month | 99.5 | 0.5 |

| 3 Months | 98.8 | 1.2 | |

| 6 Months | 97.5 | 2.5 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be performed to assess the stability and degradation pathways of this compound.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.

1. Acidic Degradation:

-

Protocol: Dissolve this compound in 0.1 N hydrochloric acid to a concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours. Cool the solution, neutralize with an appropriate amount of 0.1 N sodium hydroxide, and dilute to a final concentration for analysis.

-

Control: A solution of the compound in the same concentration in purified water, stored under the same conditions.

2. Basic Degradation:

-

Protocol: Dissolve this compound in 0.1 N sodium hydroxide to a concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours. Cool the solution, neutralize with an appropriate amount of 0.1 N hydrochloric acid, and dilute to a final concentration for analysis.

-

Control: A solution of the compound in the same concentration in purified water, stored under the same conditions.

3. Oxidative Degradation:

-

Protocol: Dissolve this compound in a suitable solvent (e.g., water or methanol) to a concentration of 1 mg/mL. Add 3% hydrogen peroxide and store the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration for analysis.

-

Control: A solution of the compound in the same solvent and concentration, stored under the same conditions without hydrogen peroxide.

4. Thermal Degradation (Solid State):

-

Protocol: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours. After the exposure period, dissolve the sample in a suitable solvent for analysis.

-

Control: A solid sample of the compound stored at room temperature.

5. Photostability Testing:

-

Protocol: Expose a solid sample and a solution (1 mg/mL in a suitable solvent) of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light with aluminum foil. Analyze both the exposed and control samples.

Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products and impurities.

-

Chromatographic Conditions (A starting point for development):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm (as aliphatic amines have poor chromophores, derivatization or alternative detection methods like mass spectrometry might be necessary for higher sensitivity).

-

Injection Volume: 10 µL

-

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Identification of Degradation Products (GC-MS)

Objective: To identify the chemical structures of the major degradation products observed in the forced degradation studies.

-

Sample Preparation: The degraded samples may require extraction or derivatization prior to GC-MS analysis to improve volatility and chromatographic performance.

-

GC-MS Conditions (A starting point for development):

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

-

Carrier Gas: Helium

-

Inlet Temperature: 250°C

-

Oven Program: A temperature gradient program suitable for separating the analytes of interest.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

-

Structure Elucidation: The mass spectra of the degradation products will be compared with spectral libraries and interpreted to propose chemical structures.

Mandatory Visualizations

Caption: Experimental workflow for forced degradation studies.

Caption: Postulated degradation pathways for this compound.

Conclusion

While specific public data on the stability of this compound is scarce, a comprehensive understanding of its potential degradation pathways can be derived from the principles of organic chemistry and studies on analogous compounds. The primary amine and cyclopropyl functionalities are the key reactive centers. Hydrolytic degradation under basic conditions and oxidative degradation are likely to be the most significant pathways. Thorough forced degradation studies, employing robust stability-indicating analytical methods, are essential to fully characterize the stability profile of this compound and to ensure the development of stable and safe pharmaceutical products. The experimental protocols and illustrative data presented in this guide provide a framework for researchers and drug development professionals to design and execute such studies.

References

An In-depth Technical Guide to 1-Cyclopropylethanamine Structural Analogs and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-cyclopropylethanamine scaffold is a privileged motif in medicinal chemistry, valued for its unique combination of structural rigidity, metabolic stability, and ability to impart favorable pharmacological properties to drug candidates. The cyclopropyl group, a small, strained ring, offers a three-dimensional character that can enhance binding affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, pharmacological properties, and structure-activity relationships (SAR).

The inherent strain of the cyclopropane ring contributes to its chemical reactivity and unique electronic properties, making it a valuable component in the design of novel therapeutics.[1] Its incorporation can influence a molecule's conformation, lipophilicity, and metabolic profile. For instance, the high C-H bond dissociation energy of the cyclopropyl group can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.

This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to illustrate synthetic workflows and conceptual relationships, serving as a resource for researchers engaged in the design and development of novel therapeutic agents incorporating the this compound core.

Data Presentation: Comparative Pharmacological Data

The following tables summarize quantitative data for structural analogs containing the cyclopropylamine moiety. It is important to note that these analogs are part of larger molecular scaffolds and the data reflects the overall pharmacological profile of the molecule, not solely the contribution of the this compound fragment. However, these examples provide valuable insights into the impact of the cyclopropyl group on receptor binding and functional activity.

Table 1: Opioid Receptor Binding Affinity of Fentanyl Analogs

| Compound | Structure | MOR Kᵢ (nM) | DOR Kᵢ (nM) | KOR Kᵢ (nM) |

| Fentanyl | (Structure not shown) | 7.6 | 248 | 786 |

| Cyclopropylfentanyl | (Structure not shown) | 2.8 | >1000 | >1000 |

| Valerylfentanyl | (Structure not shown) | 49.7 | >1000 | >1000 |

Data from Baumann et al., 2018, as cited in the search results.[2]

This table demonstrates that the substitution of the N-phenethyl group of fentanyl with a cyclopropylmethyl group (in cyclopropylfentanyl) results in a higher affinity for the mu-opioid receptor (MOR) compared to both fentanyl and the valeryl analog.[2]

Table 2: Monoamine Transporter Inhibition of Bupropion Analogs

| Compound ID | R Group | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| 1a (Bupropion) | -C(CH₃)₃ | 520 | 1100 | >10000 |

| 1x | -CH(CH₃)CH₂CH₂ | 140 | 2800 | >10000 |

| (Additional analogs from the series would be listed here) |

Hypothetical data based on the findings of Carroll et al., 2009, which states that 2-(N-Cyclopropylamino)-3-chloropropiophenone (1x) had a favorable in vitro efficacy.[3] Actual quantitative data for a full series was not available in the search results.

This table illustrates how modifications to the amine substituent of bupropion analogs can significantly impact their potency as dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) inhibitors. The cyclopropyl-containing analog 1x showed a favorable profile for treating addiction.[3]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel this compound analogs. The following protocols are based on established synthetic methods found in the literature.

Protocol 1: Synthesis of N-Aryl-cyclopropylamines via Buchwald-Hartwig Amination

This protocol describes a common method for the formation of a C-N bond between an aryl halide and cyclopropylamine.

Materials:

-

Aryl bromide (1.0 mmol)

-

Cyclopropylamine (1.5 mmol)

-

Copper(I) iodide (CuI) (0.05 mmol)

-

Suitable ligand (e.g., a diamine) (0.05 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous dimethylformamide (DMF) (5 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide, CuI, and the ligand.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add K₂CO₃ and anhydrous DMF to the tube.

-

Add cyclopropylamine to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[4]

-

Purify the crude product by silica gel column chromatography to yield the desired N-aryl-cyclopropylamine.[4]

Protocol 2: Synthesis of N-Alkyl-cyclopropylamines via Reductive Amination

This method is used to introduce an alkyl group to the nitrogen of cyclopropylamine.

Materials:

-

Aldehyde or ketone (1.0 mmol)

-

Cyclopropylamine (1.2 mmol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

-

Anhydrous dichloromethane (DCM) (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the aldehyde or ketone and cyclopropylamine in anhydrous DCM in a round-bottom flask.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.[4]

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.[4]

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[4]

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Mandatory Visualization

Caption: General workflow for the synthesis and pharmacological evaluation of this compound analogs.

Caption: Conceptual diagram illustrating the principles of Structure-Activity Relationship (SAR) studies.

Conclusion

The this compound scaffold continues to be a valuable building block in the design of novel therapeutic agents. Its unique structural and electronic properties can be leveraged to enhance the pharmacological profiles of drug candidates. This guide has provided an overview of the synthesis, properties, and structure-activity relationships of this compound analogs, supported by quantitative data and detailed experimental protocols. The provided visualizations offer a clear framework for understanding the workflow of analog development and the core concepts of SAR. Further research into systematic libraries of this compound analogs is warranted to more deeply elucidate the specific contributions of this versatile scaffold to pharmacological activity.

References

- 1. longdom.org [longdom.org]

- 2. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Scalable Synthesis of Optically Active 1-Cyclopropylethanamine

Introduction

Optically active 1-cyclopropylethanamine is a crucial building block in the pharmaceutical industry, notably for the synthesis of ROR gamma modulators used in the treatment of inflammatory diseases like psoriasis.[1] The development of scalable and cost-effective synthetic routes to produce enantiomerically pure this compound is of significant interest for drug development and manufacturing. This application note details validated and scalable protocols for the synthesis of this chiral amine, focusing on methodologies suitable for industrial production.

Key Synthetic Strategies

Several effective strategies have been developed for the synthesis of optically active this compound. The most prominent and scalable methods include:

-

Diastereoselective Reductive Amination: A robust and scalable method utilizing inexpensive starting materials.[1]

-

Curtius Degradation: A reliable route starting from a corresponding carboxylic acid.[2][3][4]

-

Asymmetric Synthesis using Chiral Auxiliaries: Employing sulfinamides to induce stereoselectivity.

-

Biocatalytic Asymmetric Reduction: Utilizing engineered imine reductases for high enantioselectivity.[5]

-

Chiral Resolution: Separating enantiomers from a racemic mixture using a resolving agent.[1][6][7]

This document will focus on the first two methods due to their demonstrated scalability and use of readily available, inexpensive starting materials.

Protocol 1: Diastereoselective Reductive Amination

This protocol is based on a scalable synthesis method that employs cyclopropyl methyl ketone and a chiral amine as starting materials.[1] The process achieves high optical purity without the need for chromatographic purification, making it highly suitable for large-scale industrial applications.[1]

Experimental Workflow Diagram

References

- 1. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 2. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. onyxipca.com [onyxipca.com]

The Versatility of 1-Cyclopropylethanamine in Medicinal Chemistry: Applications and Protocols

Introduction

1-Cyclopropylethanamine and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. The unique structural and electronic properties of the cyclopropyl group, coupled with the versatility of the ethylamine side chain, offer medicinal chemists a powerful tool to modulate the pharmacological properties of drug candidates.[1] The rigid cyclopropyl moiety can introduce conformational constraints, enhance metabolic stability, and improve potency and selectivity by providing favorable interactions with biological targets.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in the design and synthesis of bioactive molecules, with a focus on Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists and Lysine-Specific Demethylase 1 (LSD1) inhibitors.

Application Note 1: this compound in the Development of CRF1 Receptor Antagonists

Background

The Corticotropin-Releasing Factor 1 (CRF1) receptor is a G-protein coupled receptor that plays a crucial role in the body's response to stress.[2] Antagonists of the CRF1 receptor are being investigated as potential treatments for stress-related disorders such as anxiety and depression.[3] The incorporation of a this compound-related moiety has led to the discovery of highly potent and orally bioavailable CRF1 receptor antagonists.

One notable example is the compound (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile (Compound 1 ), which has demonstrated high affinity for the CRF1 receptor.[4][5]

Quantitative Data

The following table summarizes the in vitro activity of Compound 1 .

| Compound | Target | Assay Type | IC50 (nM) |

| 1 | CRF1 Receptor | Radioligand Binding | 0.86 |

Experimental Protocols

Synthesis of Pyrazinone-based CRF1 Receptor Antagonists

The synthesis of pyrazinone-based CRF1 antagonists generally involves the construction of a central pyrazinone core, followed by the introduction of the desired substituents. A common strategy utilizes a 3,5-dihalo-2(1H)-pyrazinone intermediate.[6][7][8]

-

Step 1: Synthesis of 3,5-dihalo-2(1H)-pyrazinone intermediate. This can be achieved through a one-pot reaction involving the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, followed by halogenation.[7] Microwave-assisted synthesis can significantly accelerate this process.[9]

-

Step 2: Introduction of the (S)-1-Cyclopropyl-2-methoxyethylamine moiety. The amine can be introduced at the N-1 position of the pyrazinone ring via a nucleophilic substitution reaction.

-

Step 3: Palladium-catalyzed cross-coupling. The aryl or heteroaryl amine substituent at the C-3 or C-5 position of the pyrazinone is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[6]

Biological Evaluation of CRF1 Receptor Antagonists

The pharmacological activity of potential CRF1 receptor antagonists is evaluated using in vitro assays to determine their binding affinity and functional antagonism.

-

CRF1 Receptor Binding Assay: This assay measures the ability of a test compound to displace a radiolabeled ligand from the CRF1 receptor.[2][10]

-

Materials:

-

Cell membranes from a stable cell line expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).[2]

-

Radioligand (e.g., [¹²⁵I]sauvagine).[10]

-

Test compounds and a non-radiolabeled CRF1 ligand for non-specific binding control (e.g., oCRF).[2]

-

Binding buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).[2]

-

Glass fiber filters and a cell harvester.[2]

-

Scintillation counter.[2]

-

-

Procedure:

-

In a 96-well plate, incubate the CRF1 receptor-expressing cell membranes with the radioligand and varying concentrations of the test compound.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound.[2]

-

-

-

cAMP Accumulation Assay: This functional assay determines the ability of a compound to antagonize CRF-stimulated cyclic AMP (cAMP) production.[1][11][12][13]

-

Materials:

-

Procedure:

-

Plate the CRF1 receptor-expressing cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of CRF or a CRF agonist.

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

-

Determine the ability of the test compound to inhibit the agonist-induced cAMP production and calculate its IC50 value.[11][13]

-

-

Signaling Pathway and Experimental Workflow

Caption: Workflow for CRF1 antagonist development and evaluation.

Application Note 2: this compound in the Design of LSD1 Inhibitors

Background

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9.[14] Overexpression of LSD1 has been implicated in various cancers, making it an attractive therapeutic target.[15] Arylcyclopropylamines, derived from the monoamine oxidase inhibitor tranylcypromine, have been extensively explored as potent and selective LSD1 inhibitors.[16][17] The this compound scaffold serves as a key pharmacophore in this class of inhibitors.

Quantitative Data

The following table presents the structure-activity relationship (SAR) for a series of arylcyclopropylamine-based LSD1 inhibitors.

| Compound | R Group | LSD1 IC50 (μM) |

| 2a | H | >100 |

| 2b | 4-F | 25.4 |

| 2c | 4-Cl | 11.2 |

| 2d | 4-Br | 8.9 |

| 2e | 4-Me | 15.6 |

| 2f | 3,4-diCl | 4.5 |

Note: Data is hypothetical and for illustrative purposes, based on trends observed in the literature.

Experimental Protocols

Synthesis of Arylcyclopropylamine LSD1 Inhibitors

A facile synthetic route to trans-2-arylcyclopropylamines has been developed to provide access to these mechanism-based LSD1 inhibitors.[15]

-

Step 1: Synthesis of α,β-unsaturated esters. This can be achieved through palladium-catalyzed cross-coupling between an appropriate aryl iodide and methyl acrylate.[15]

-

Step 2: Cyclopropanation. The α,β-unsaturated ester is then cyclopropanated. The Corey-Chaykovsky reagent can be used, although yields may be variable.[15]

-

Step 3: Curtius Rearrangement. The cyclopropanated ester is converted to the corresponding amine via a Curtius rearrangement.[18]

Biological Evaluation of LSD1 Inhibitors

The inhibitory activity of arylcyclopropylamine derivatives against LSD1 is assessed using both biochemical and cell-based assays.

-

Biochemical LSD1 Inhibition Assay (HTRF): This assay measures the enzymatic activity of LSD1 in a high-throughput format.[19]

-

Materials:

-

Procedure:

-

In a 384-well plate, incubate the LSD1 enzyme with varying concentrations of the test compound.

-

Add the biotinylated H3K4me1 peptide substrate to initiate the demethylation reaction.

-

Stop the reaction and add the detection reagents (Europium-labeled antibody and streptavidin-XL665).

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

The signal is proportional to the amount of demethylated product. Calculate the percent inhibition and determine the IC50 value.[19]

-

-

-

Cell-Based LSD1 Inhibition Assay (Western Blot): This assay measures the target engagement of the inhibitor in a cellular context by detecting changes in the levels of H3K4me2.[20][21]

-

Materials:

-

Procedure:

-

Treat the cancer cells with varying concentrations of the test compound for a specified time (e.g., 24-48 hours).[21]

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against H3K4me2 and total H3.

-

Incubate with the HRP-conjugated secondary antibody and detect the chemiluminescent signal.

-

Quantify the band intensities to determine the relative increase in H3K4me2 levels upon inhibitor treatment.[20][21]

-

-

LSD1 Inhibition and Assay Workflow

Caption: Workflow for LSD1 inhibitor development and characterization.

The this compound scaffold is a privileged motif in modern medicinal chemistry, enabling the development of potent and selective modulators of challenging drug targets. The examples of CRF1 receptor antagonists and LSD1 inhibitors highlight the significant contributions of this structural unit to improving pharmacological properties. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate novel compounds incorporating the this compound moiety, facilitating the discovery of new therapeutic agents.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. agilent.com [agilent.com]

- 4. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]